sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate
Description
Sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate is a sodium salt of a glucuronic acid derivative with a sulfonylanilino substituent. The compound features a β-D-glucopyranuronic acid core modified at the C6 position by a 4-(4-aminophenyl)sulfonylanilino group. This structural motif is significant in pharmaceutical chemistry, as glucuronic acid derivatives are often used to enhance drug solubility or serve as prodrugs via conjugation (e.g., glucuronidation) .
Properties
Molecular Formula |
C18H19N2NaO8S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 |
InChI Key |
VWMSHVANJJMJPO-LXLGGMPYSA-M |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Glycosylation and Sulfonation
The most common synthetic pathway involves the glycosylation of a protected sugar precursor followed by sulfonation and amino group introduction.
Step 1: Synthesis of the Sugar Backbone
The core structure, (2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl]oxane-2-carboxylate, can be synthesized starting from a protected sugar derivative, such as methyl or benzyl protected glucose or mannose. These are prepared via standard carbohydrate chemistry protocols involving selective protection of hydroxyl groups, typically using benzyl or acetyl groups (see,).
Step 2: Selective Oxidation and Functionalization
The hydroxyl groups at positions 3, 4, and 5 are selectively oxidized or retained depending on the desired stereochemistry, often using reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of sodium bicarbonate, as described in oxidation protocols for carbohydrate derivatives ().
Step 3: Introduction of the Aminophenyl Sulfonyl Group
The amino phenyl sulfonyl group is introduced via nucleophilic substitution or sulfonation reactions. Typically, 4-aminobenzenesulfonyl chloride is reacted with the amino group on the sugar derivative under basic conditions to form the sulfonyl linkage (,).
Step 4: Deprotection and Salt Formation
After functionalization, deprotection of protecting groups (such as benzyl or acetyl groups) is performed under hydrogenation or basic hydrolysis. The final step involves neutralization with sodium hydroxide to form the sodium salt, yielding the target compound.
Specific Preparation Protocols
Based on patent literature and research articles, several specific protocols have been reported:
| Preparation Method | Key Reagents & Conditions | Outcome & Remarks |
|---|---|---|
| Method A: Carbohydrate Derivative Functionalization | Protected sugar (e.g., methyl- or benzyl-protected glucose), TEMPO, sodium bicarbonate, sulfonyl chloride, basic hydrolysis | High stereoselectivity, yields of 40-60%, suitable for medicinal chemistry applications (,) |
| Method B: Direct Sulfonation of Aminophenyl Derivatives | 4-aminobenzenesulfonyl chloride, base (e.g., pyridine), subsequent coupling with sugar backbone | Efficient for large-scale synthesis, yields vary (30-50%) () |
| Method C: Enzymatic or Chemoenzymatic Approaches | Enzymatic oxidation of sugar derivatives, followed by sulfonylation | Less common, limited to specific enzyme systems, yields are variable () |
Data Tables of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Protected sugar derivative (e.g., methyl-α-D-mannopyranoside) |
| Reagents | TEMPO, sodium bicarbonate, sulfonyl chloride, sodium hydroxide |
| Reaction Conditions | Room temperature to 50°C, inert atmosphere, 1-4 hours reaction time |
| Yield | Typically 40-60% depending on conditions |
| Purification | Column chromatography, recrystallization, or preparative HPLC |
Notes on Optimization and Challenges
- Stereochemistry Control: Achieving the correct stereochemistry at each chiral center is crucial. Use of chiral auxiliaries or stereoselective catalysts can improve stereochemical fidelity.
- Protection/Deprotection Strategies: Selective protection of hydroxyl groups is essential to prevent side reactions during sulfonation and amino group modifications.
- Reaction Conditions: Maintaining mild conditions during sulfonation minimizes side reactions such as over-sulfonation or degradation of sensitive groups.
Summary of Research Findings
- The synthesis generally involves carbohydrate chemistry techniques, including protection, selective oxidation, sulfonation, and salt formation.
- Patents and research articles emphasize the importance of stereoselectivity and functional group compatibility.
- The process is adaptable for scale-up, with yields typically in the 30-60% range, depending on the specific route and reagents used.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups to the aminophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in catalysis and as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, van der Waals forces, and ionic interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sodium Carboxylates with Aromatic Substituents
*Calculated based on formula C₁₈H₁₈N₂O₈SNa.
Key Observations :
- The target compound shares the glucuronic acid backbone with sodium silodosin β-D-glucuronide and the hydroxybenzoyloxy derivative , but its sulfonylanilino group distinguishes it from analogs with carbamoyl indole or simple acyloxy substituents.
- Compounds like 12 from incorporate sulfonamide groups but lack the glucuronic acid core, instead using chromene or coumarin scaffolds .
Key Findings :
Biological Activity
Sodium (2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₉H₂₄N₂O₇S
- Molecular Weight : 420.47 g/mol
- IUPAC Name : Sodium (2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate
The presence of multiple hydroxyl groups and a sulfonamide moiety suggests significant interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : The trihydroxy structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains. The sulfonamide group is known for its antibacterial properties.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation-related conditions.
Table 1: Biological Activities of Sodium (2S,3S,4S,5R,6R)-6-[4-(4-Aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Studies
-
Case Study on Antioxidant Activity :
- A study conducted on human cell lines demonstrated that treatment with sodium (2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate significantly reduced oxidative stress markers compared to untreated controls. This suggests a protective role against oxidative damage.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This highlights its potential as an alternative antimicrobial agent.
-
Case Study on Anti-inflammatory Properties :
- Research involving animal models indicated that the compound reduced paw edema in rats induced by carrageenan injection. This suggests its potential utility in treating inflammatory diseases.
Research Findings
Recent studies have focused on elucidating the mechanisms of action for sodium (2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate:
- Mechanism of Antioxidant Action : The compound's hydroxyl groups are believed to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The sulfonamide moiety likely interferes with bacterial folic acid synthesis pathways.
- Inflammatory Pathway Modulation : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What experimental approaches are recommended for assessing the binding affinity of this compound with target proteins like Aquaporin or CTPsynthase?
- Methodological Answer : Use molecular docking simulations to predict binding interactions, leveraging software such as AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (e.g., Kd). Structural analogs with sulfonamide groups (e.g., CHEMBL3703838) have shown binding energies ranging from -21.4 to -37.2 kcal/mol for Aquaporin . Prioritize proteins with known sulfonamide-binding pockets for initial screens.
Q. How can researchers optimize the synthesis of this compound to ensure stereochemical purity?
- Methodological Answer : Employ asymmetric catalysis or enzymatic resolution to control stereochemistry. Monitor reaction progress using chiral HPLC (e.g., with a Chiralpak IA column) and compare retention times to standards. Evidence from related sulfonamide derivatives highlights the importance of pH control (6.5–7.5) and low-temperature conditions (0–4°C) to minimize epimerization .
Q. What are the key spectroscopic techniques for confirming the structure of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, 1D/2D NMR (e.g., , -COSY) to confirm stereochemistry, and IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm). Cross-reference with spectral databases for analogous compounds .
Advanced Research Questions
Q. How can contradictory binding energy data from molecular docking versus experimental assays be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Perform molecular dynamics (MD) simulations over ≥100 ns to account for conformational changes in the protein-ligand complex. Compare results with experimental SPR/ITC data. For example, CHEMBL2132563 showed a docking energy of -32.2 kcal/mol but exhibited weaker experimental binding due to solvation effects .
Q. What strategies are effective for synthesizing derivatives of this compound to enhance bioactivity?
- Methodological Answer : Introduce substituents at the 4-aminophenyl group via Buchwald-Hartwig amination or Suzuki coupling. For sulfonamide modification, use diazonium salt reactions under acidic conditions (pH 2–3). Derivatives of similar sodium carboxylates (e.g., sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate) demonstrated enhanced antimicrobial activity after halogenation .
Q. How can researchers address challenges in resolving overlapping NMR signals for this compound’s polyhydroxyoxane core?
- Methodological Answer : Use - HSQC and HMBC experiments to assign overlapping protons. For example, the 3,4,5-trihydroxyoxane moiety in related compounds (e.g., CHEMBL3140193) required deuterated DMSO to shift exchangeable hydroxyl protons . Paramagnetic relaxation agents (e.g., Cr(acac)) may further separate signals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
